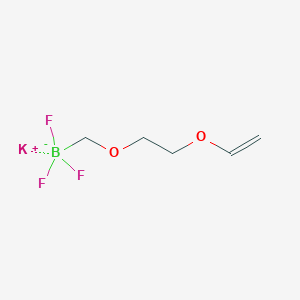
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is a synthetic derivative of glucose. It is a glycosylation catalyst used in various chemical and biochemical applications. The compound is characterized by the presence of acetyl groups at positions 1, 3, 4, and 6, and a trichloroacetamido group at position 2 of the glucose molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose typically involves the acetylation of 2-deoxy-2-trichloroacetamido-D-glucose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetamido group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The primary product is 2-deoxy-2-trichloroacetamido-D-glucose.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is utilized in various scientific research fields:
Chemistry: Used as a glycosylation catalyst in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Wirkmechanismus
The mechanism of action of 1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose involves its role as a glycosylation catalyst. The compound facilitates the transfer of glycosyl groups to acceptor molecules, enhancing the efficiency of glycosylation reactions. The trichloroacetamido group plays a crucial role in stabilizing the transition state and increasing the reactivity of the glycosyl donor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: Similar structure but with an amino group instead of a trichloroacetamido group.
1,3,4,6-Tetra-o-acetyl-2-azido-2-deoxy-beta-d-glucopyranose: Contains an azido group instead of a trichloroacetamido group.
2-Acetamido-1,3,4,6-tetra-o-acetyl-2-deoxy-beta-d-galactopyranose: A galactose derivative with similar acetylation.
Uniqueness
1,3,4,6-Tetra-o-acetyl-2-deoxy-2-trichloroacetamido-beta-d-glucopyranose is unique due to the presence of the trichloroacetamido group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in glycosylation reactions where high reactivity and selectivity are required .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYXQVYXYGHNF-DHGKCCLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)



![4-[4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B8003776.png)
![(1R,2S,6S,7S,9R)-7-(4-methoxyphenoxy)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B8003785.png)


![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8003804.png)

